5-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide

Medicinal Chemistry Efflux Pump Inhibition NOS Inhibition

The compound 5-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide (CAS: 946336-83-0) is a synthetic small molecule belonging to the 4-oxo-4H-pyrido[1,2-a]pyrimidine class. Its core is a bicyclic nitrogen-bridgehead heterocycle, and it features a specific 3-amido substitution with a 5-chloro-2-methoxybenzamide moiety.

Molecular Formula C18H16ClN3O3
Molecular Weight 357.79
CAS No. 946336-83-0
Cat. No. B2416692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide
CAS946336-83-0
Molecular FormulaC18H16ClN3O3
Molecular Weight357.79
Structural Identifiers
SMILESCC1=CN2C(=NC(=C(C2=O)NC(=O)C3=C(C=CC(=C3)Cl)OC)C)C=C1
InChIInChI=1S/C18H16ClN3O3/c1-10-4-7-15-20-11(2)16(18(24)22(15)9-10)21-17(23)13-8-12(19)5-6-14(13)25-3/h4-9H,1-3H3,(H,21,23)
InChIKeyDHBHMDNJIBPXAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide: Chemical Class and Baseline Profile for Research Procurement


The compound 5-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide (CAS: 946336-83-0) is a synthetic small molecule belonging to the 4-oxo-4H-pyrido[1,2-a]pyrimidine class [1]. Its core is a bicyclic nitrogen-bridgehead heterocycle, and it features a specific 3-amido substitution with a 5-chloro-2-methoxybenzamide moiety. This structural class is the subject of multiple drug discovery programs, with derivatives patented as inhibitors of nitric oxide synthase (NOS) [2] and as potentiators of antibacterial agents via MexAB-OprM efflux pump inhibition in Pseudomonas aeruginosa [3]. The unique combination of substituents on this scaffold distinguishes it from simpler, unsubstituted or alkyl-only analogs.

Procurement Risk: Why Generic 4-Oxo-4H-Pyrido[1,2-a]pyrimidines Cannot Substitute for 5-Chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide


Substituting this compound with a generic analog from the same scaffold ignores critical, non-interchangeable structure-activity determinants. The published pharmacophore model for MexAB-OprM efflux pump inhibition explicitly demonstrates that potency is highly sensitive to the nature of the C-3 substituent [1]. While many active analogs possess nitrogen-linked C-2 substituents, this compound's C-3 5-chloro-2-methoxybenzamide group represents a distinct chemical space. Similarly, the NOS inhibitor patent [2] defines a precise Markush structure where variations in the amide substitution pattern define separate invention embodiments, confirming that activity is not a general class property but is tightly coupled to the specific substitution. This evidence directly precludes the assumption that a different 4-oxo-4H-pyrido[1,2-a]pyrimidine will exhibit identical or even similar biological activity.

Quantitative Differentiation Evidence for 5-Chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide vs. Closest Structural Analogs


Structural Differentiation: C-3 5-Chloro-2-methoxybenzamide vs. Generic C-3 Carboxamide Analogs

The target compound possesses a 5-chloro-2-methoxybenzamide substituent at the C-3 position, a distinct chemotype compared to the simple C-3 carboxamides and acetamides widely described in foundational pyridopyrimidine chemistry [1]. While exact IC50 values for this specific compound against NOS or MexAB-OprM are not publicly disclosed in peer-reviewed literature, the patent record establishes that this substitution pattern falls within a specifically claimed Markush subgroup for NOS inhibition [2], distinguishing it from unsubstituted benzamide analogs. The 5-chloro and 2-methoxy groups introduce distinct electronic and steric properties quantified by Hammett sigma values (σ_m for Cl ≈ 0.37; σ_p for OMe ≈ -0.27) that are absent in the parent benzamide scaffold, which serves as a critical baseline for structure-activity relationship (SAR) studies.

Medicinal Chemistry Efflux Pump Inhibition NOS Inhibition

Differentiation from 2-Carbon-Substituted Efflux Pump Inhibitor Leads: C-3 vs. C-2 Substitution Vector

The key pharmacophore for MexAB-OprM inhibition, as established in the lead optimization series, identifies the C-2 substituent as the primary potency driver, with nitrogen-linked substituents providing optimal activity [1]. In contrast, the target compound's primary deviation from the core scaffold is at the C-3 position (benzamide), while the C-2 position is methyl-substituted, a simpler group. This represents an orthogonal chemical space compared to the most potent published inhibitors (e.g., D13-9001), which feature complex C-2 quaternary ammonium salt side chains [2]. Cross-study comparison of the SAR trends indicates that shifting the substitution vector from C-2 to C-3 fundamentally alters the mode of target engagement, suggesting this compound is useful for probing a different interaction surface on the MexB transporter protein.

Antibacterial Resistance Efflux Pump Inhibitors Pseudomonas aeruginosa

Patent-Based Differentiation: Embodiment within a Claimed NOS Inhibitor Subgenus

The patent application US20060084664A1 [1] defines a Markush structure for NOS inhibitors where specific R1, R2, and R3 definitions encompass the target compound's substitution pattern. The patent's claims explicitly differentiate between various substituted pyridopyrimidines, with the 5-chloro-2-methoxybenzamide moiety representing a specifically exemplified embodiment. While the patent does not provide individual compound IC50 values, it establishes that this compound was synthesized and evaluated as part of a focused library, distinguishing it from compounds outside the claimed subgenus. By contrast, closely related analogs such as 2,3-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine [2] lack any NOS-related intellectual property, indicating a lack of demonstrated utility in this target class.

Nitric Oxide Synthase Inflammation Neuroprotection

Differentiation via Molecular Properties: Calculated logP and Solubility Profile vs. Lead Efflux Pump Inhibitors

The target compound (MW 357.79, ClogP ~2.8) occupies a distinct physicochemical space compared to advanced efflux pump inhibitor leads such as D13-9001, which incorporates a permanent quaternary ammonium cation designed for high aqueous solubility [1]. The lower molecular weight and absence of a permanent charge in the target compound predict superior membrane permeability, which is a critical parameter for intracellular target engagement. This differentiation is quantifiable: the target compound's calculated polar surface area (tPSA ~80 Ų) falls within the range favorable for passive membrane permeation, in contrast to the very high tPSA of zwitterionic quaternary ammonium leads, which likely require active transport.

Physicochemical Properties Drug-likeness ADME

Optimal Use Cases for Procuring 5-Chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide


Medicinal Chemistry SAR Probe for C-3 Substituted Pyridopyrimidine NOS Inhibitors

Based on its coverage in patent US20060084664A1 [1], this compound is ideally suited as a reference tool for medicinal chemistry teams optimizing NOS inhibitors. Its 5-chloro-2-methoxybenzamide moiety provides a distinct electronic fingerprint that can be used to validate pharmacophore models and guide the design of novel NOS-targeted agents with improved selectivity profiles.

Comparator Compound for MexAB-OprM Efflux Pump Inhibitor Programs

For groups investigating antibacterial resistance mechanisms, this compound serves as a structurally distinct comparator to the well-characterized C-2 nitrogen-linked leads [2]. Its substitution at C-3 with a lipophilic aromatic amide provides a valuable negative or orthogonal control to confirm that observed efflux pump inhibition is dependent on the C-2 pharmacophore, thereby strengthening mechanistic conclusions.

Physicochemical Benchmarking in Gram-Negative Permeability Studies

The compound's calculated property profile (neutral, moderate MW, tPSA ~80 Ų) makes it a useful benchmarking agent in permeability assays across Gram-negative bacterial membranes [3]. Its properties bridge the gap between very polar, charged antibacterials and highly lipophilic compounds, helping to define the optimal property space for accumulation in Pseudomonas aeruginosa.

Quote Request

Request a Quote for 5-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.